N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-YL)-3-thiophenecarboxamide
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Overview
Description
N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiophene ring, and an isothiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the individual functional groups. The isothiazolidine ring can be synthesized through the oxidation of a thiazolidine derivative, while the tetrazole ring is often formed via cyclization reactions involving azides and nitriles. The thiophene ring can be introduced through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to ensure the highest efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The isothiazolidine ring can be further oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazolidine ring can yield sulfone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The tetrazole ring, for example, can act as a bioisostere for carboxylic acids, potentially interacting with enzyme active sites or receptor binding pockets .
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid: This compound shares the isothiazolidine ring and phenyl group but lacks the tetrazole and thiophene rings.
Imidazole Derivatives: These compounds share the heterocyclic nature and are used in similar applications, such as medicinal chemistry and materials science.
Thiazole Derivatives: These compounds also feature sulfur-containing heterocycles and are known for their diverse biological activities.
Uniqueness
N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide is unique due to its combination of a tetrazole ring, a thiophene ring, and an isothiazolidine ring. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C17H18N6O3S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C17H18N6O3S2/c1-11-12(2)27-17(22-10-18-20-21-22)15(11)16(24)19-13-4-6-14(7-5-13)23-8-3-9-28(23,25)26/h4-7,10H,3,8-9H2,1-2H3,(H,19,24) |
InChI Key |
XFHVHZAWLUFSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)N4C=NN=N4)C |
Origin of Product |
United States |
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